molecular formula C14H11BrClN B14297032 N-Benzyl-3-bromobenzene-1-carboximidoyl chloride CAS No. 112159-59-8

N-Benzyl-3-bromobenzene-1-carboximidoyl chloride

Cat. No.: B14297032
CAS No.: 112159-59-8
M. Wt: 308.60 g/mol
InChI Key: VBTVGTPCLYEMJA-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is an organic compound that features a benzyl group, a bromine atom, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often include the presence of a radical initiator and a solvent such as carbon tetrachloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The subsequent introduction of the carboximidoyl chloride group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromobenzene-1-carboximidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-benzyl-3-aminobenzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of N-benzyl-3-bromobenzene-1-carboxamide.

Scientific Research Applications

N-Benzyl-3-bromobenzene-1-carboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Benzyl-3-bromobenzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboximidoyl chloride group can undergo nucleophilic attack by biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-chlorobenzene-1-carboximidoyl chloride: Similar structure but with a chlorine atom instead of bromine.

    N-Benzyl-3-fluorobenzene-1-carboximidoyl chloride: Contains a fluorine atom instead of bromine.

    N-Benzyl-3-iodobenzene-1-carboximidoyl chloride: Features an iodine atom instead of bromine.

Uniqueness

N-Benzyl-3-bromobenzene-1-carboximidoyl chloride is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution and elimination reactions compared to its chlorine, fluorine, and iodine counterparts .

Properties

CAS No.

112159-59-8

Molecular Formula

C14H11BrClN

Molecular Weight

308.60 g/mol

IUPAC Name

N-benzyl-3-bromobenzenecarboximidoyl chloride

InChI

InChI=1S/C14H11BrClN/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

VBTVGTPCLYEMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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